molecular formula C9H11ClN2 B2537219 5-Methyl-1H-indol-2-amine;hydrochloride CAS No. 1262587-79-0

5-Methyl-1H-indol-2-amine;hydrochloride

Cat. No.: B2537219
CAS No.: 1262587-79-0
M. Wt: 182.65
InChI Key: NUQDVPIPDJBOPU-UHFFFAOYSA-N
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Description

5-Methyl-1H-indol-2-amine;hydrochloride is an organic compound with the molecular formula C9H11N2·HCl. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1H-indol-2-amine;hydrochloride can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with a ketone or aldehyde in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions . This method yields the desired indole derivative in good yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Fischer indole synthesis. The reaction is optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1H-indol-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which have significant applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

5-Methyl-1H-indol-2-amine;hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1H-indol-2-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in research and industry .

Properties

IUPAC Name

5-methyl-1H-indol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c1-6-2-3-8-7(4-6)5-9(10)11-8;/h2-5,11H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQDVPIPDJBOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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